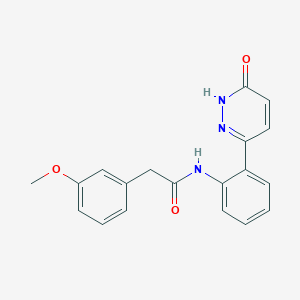

2-(3-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, also known as MPDPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPDPAA is a member of the pyridazinone family of compounds and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. These studies have implications for understanding the metabolic pathways and potential toxicities of related compounds in agricultural contexts (Coleman et al., 2000).

Antinociceptive Activity of Pyridazinone Derivatives

Derivatives of pyridazinone, including those with methoxyphenyl groups, have been synthesized and evaluated for their antinociceptive (pain-reducing) activities. This research suggests potential therapeutic applications for pain management (Doğruer et al., 2000).

Green Synthesis of Aminophenyl Acetamide Derivatives

A study on the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate in dye production, showcases the environmental benefits of using novel catalysts for industrial chemical processes (Zhang Qun-feng, 2008).

Protein Tyrosine Phosphatase 1B Inhibitors

Research on the synthesis of specific acetamide derivatives highlights their potential as inhibitors of protein tyrosine phosphatase 1B, an enzyme target for diabetes treatment. This indicates a broader applicability in developing new treatments for metabolic diseases (Saxena et al., 2009).

Silylation of N-(2-hydroxyphenyl)acetamide

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to silaheterocyclic compounds is an example of research in organosilicon chemistry, with implications for material science and synthetic chemistry (Lazareva et al., 2017).

properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-25-14-6-4-5-13(11-14)12-19(24)20-16-8-3-2-7-15(16)17-9-10-18(23)22-21-17/h2-11H,12H2,1H3,(H,20,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCIXVKOZVGQGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methoxyphenyl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B2378450.png)

![4-fluoro-N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide](/img/structure/B2378454.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2378456.png)